molecular formula C17H17NO4S2 B2681228 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide CAS No. 294668-97-6

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B2681228
CAS No.: 294668-97-6
M. Wt: 363.45
InChI Key: UWZSTOPPNKCPOJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2,3-dihydrothiophene-1,1-dioxide.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Phenyl Group: The final step involves the coupling of the sulfonamide intermediate with aniline or a substituted aniline derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its role in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide
  • N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylmethanesulfonamide

Uniqueness

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-4-methyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-14-7-9-17(10-8-14)24(21,22)18(15-5-3-2-4-6-15)16-11-12-23(19,20)13-16/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSTOPPNKCPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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